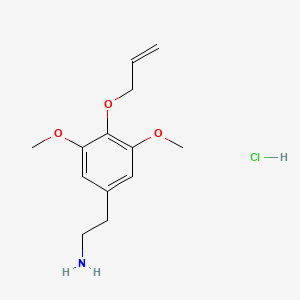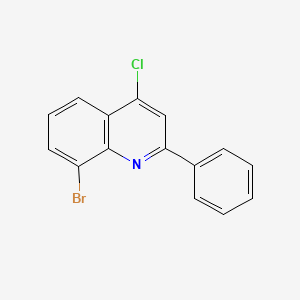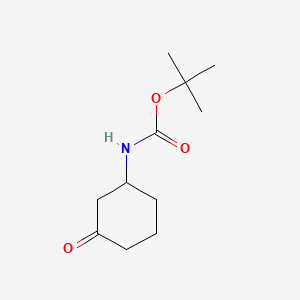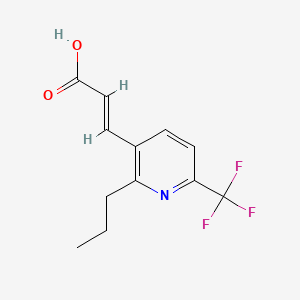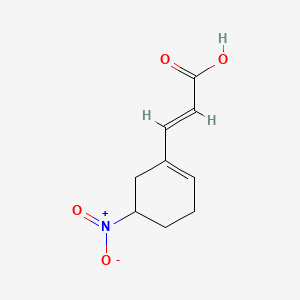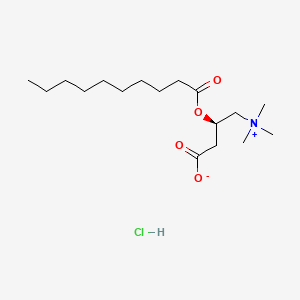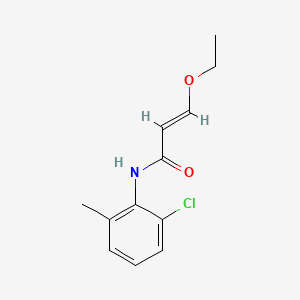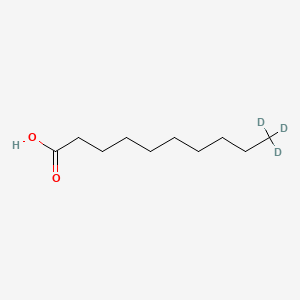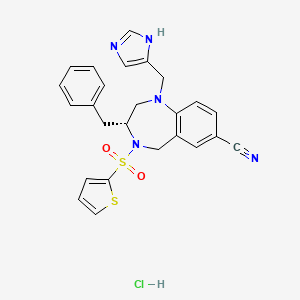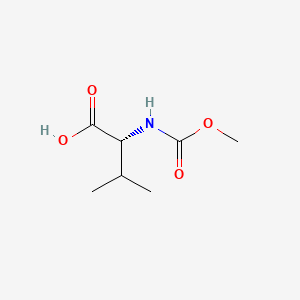
(r)-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid
概述
描述
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a methoxycarbonyl group attached to the amino group and a methyl group attached to the butanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid typically involves the esterification of the corresponding amino acid. One common method is the reaction of the amino acid with methanol in the presence of trimethylchlorosilane, which acts as a catalyst. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
Industrial production of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid often employs large-scale esterification processes. These processes utilize similar reagents and conditions as laboratory-scale syntheses but are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems helps in achieving high throughput and consistent product quality.
化学反应分析
Types of Reactions
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The amino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and various substituted amino acids
科学研究应用
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: It is used in the production of polymers and other materials with specific functional properties.
作用机制
The mechanism of action of ®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, which are crucial for binding to active sites. The methyl group provides hydrophobic interactions that enhance the compound’s affinity for its targets .
相似化合物的比较
Similar Compounds
2-((Methoxycarbonyl)amino)-3-methylbutanoic acid: Lacks the ®-configuration, leading to different stereochemical properties.
2-((Methoxycarbonyl)amino)-3-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, affecting its reactivity and binding properties.
2-((Methoxycarbonyl)amino)-3-methylpentanoic acid: Has an extended carbon chain, influencing its solubility and interaction with biological targets
Uniqueness
®-2-((Methoxycarbonyl)amino)-3-methylbutanoic acid is unique due to its specific stereochemistry, which can significantly impact its biological activity and interactions. The presence of the methoxycarbonyl group also provides distinct chemical reactivity compared to similar compounds.
属性
IUPAC Name |
(2R)-2-(methoxycarbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-4(2)5(6(9)10)8-7(11)12-3/h4-5H,1-3H3,(H,8,11)(H,9,10)/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFVHPDFGLDQKU-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40651353 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171567-86-5 | |
| Record name | N-(Methoxycarbonyl)-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40651353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B591795.png)
![(7-Cyanobenzo[b]thiophen-2-yl)boronic acid](/img/structure/B591796.png)
